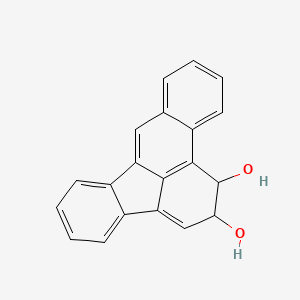
7,7'-(Ethane-1,2-diylidene)bis(2,3-dipropylindolizin-1(7H)-one)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“7,7’-(Ethane-1,2-diylidene)bis(2,3-dipropylindolizin-1(7H)-one)” is a complex organic compound that belongs to the class of indolizines. Indolizines are heterocyclic compounds containing a fused pyrrole and pyridine ring. This compound is characterized by its unique structure, which includes two indolizine moieties connected by an ethane-1,2-diylidene bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “7,7’-(Ethane-1,2-diylidene)bis(2,3-dipropylindolizin-1(7H)-one)” typically involves multi-step organic reactions. The starting materials might include 2,3-dipropylindolizine and ethane-1,2-dione. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of such complex organic compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
“7,7’-(Ethane-1,2-diylidene)bis(2,3-dipropylindolizin-1(7H)-one)” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of “7,7’-(Ethane-1,2-diylidene)bis(2,3-dipropylindolizin-1(7H)-one)” involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indolizine derivatives, such as:
- 2,3-dipropylindolizine
- 7,7’-(Methane-1,2-diylidene)bis(indolizine)
- 7,7’-(Propane-1,2-diylidene)bis(indolizine)
Uniqueness
“7,7’-(Ethane-1,2-diylidene)bis(2,3-dipropylindolizin-1(7H)-one)” is unique due to its specific ethane-1,2-diylidene bridge and the presence of dipropyl groups. These structural features may confer distinct chemical and biological properties compared to other indolizine derivatives.
Properties
CAS No. |
86203-25-0 |
|---|---|
Molecular Formula |
C30H36N2O2 |
Molecular Weight |
456.6 g/mol |
IUPAC Name |
7-[2-(1-oxo-2,3-dipropylindolizin-7-ylidene)ethylidene]-2,3-dipropylindolizin-1-one |
InChI |
InChI=1S/C30H36N2O2/c1-5-9-23-25(11-7-3)31-17-15-21(19-27(31)29(23)33)13-14-22-16-18-32-26(12-8-4)24(10-6-2)30(34)28(32)20-22/h13-20H,5-12H2,1-4H3 |
InChI Key |
YPOZRJPFKJOHOW-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(N2C=CC(=CC=C3C=CN4C(=C3)C(=O)C(=C4CCC)CCC)C=C2C1=O)CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


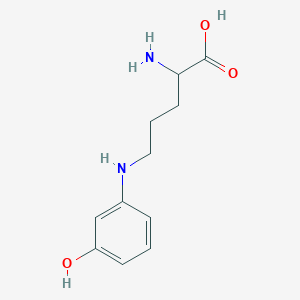
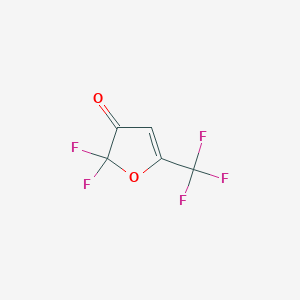
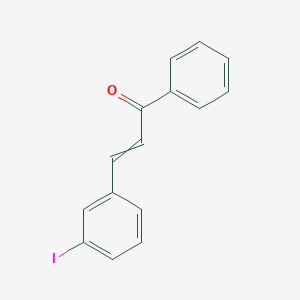
![N'-{3-[(1,3-Benzoxazol-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14410185.png)
![L-Phenylalanine, N-[N-(mercaptoacetyl)-L-leucyl]-](/img/structure/B14410200.png)
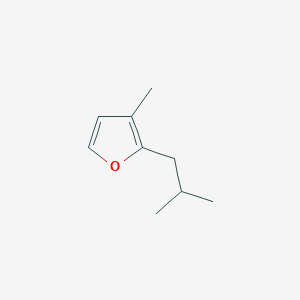
![8-Chloro-3,6-dihydro-9H-imidazo[4,5-f]quinolin-9-one](/img/structure/B14410214.png)
![2-(2-Chlorophenyl)-N-[2-(4-chlorophenyl)propan-2-yl]acetamide](/img/structure/B14410219.png)
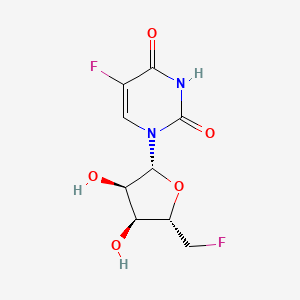
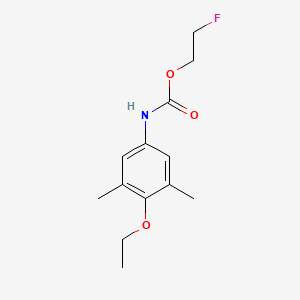
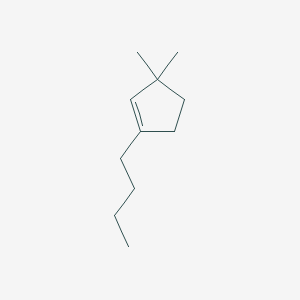
![N-[(1-Oxo-1lambda~5~-pyridin-4-yl)methyl]benzamide](/img/structure/B14410270.png)
